molecular formula C25H33NO2 B4311604 1-[2-(ADAMANTAN-1-YL)ETHYL]-3-[(3,5-DIMETHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE

1-[2-(ADAMANTAN-1-YL)ETHYL]-3-[(3,5-DIMETHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE

Cat. No.: B4311604
M. Wt: 379.5 g/mol
InChI Key: CMEHWZKCDVGJRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(ADAMANTAN-1-YL)ETHYL]-3-[(3,5-DIMETHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE is a complex organic compound characterized by its unique adamantyl and dimethylbenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(ADAMANTAN-1-YL)ETHYL]-3-[(3,5-DIMETHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. One common approach is to start with the adamantyl precursor, which undergoes alkylation to introduce the ethyl group. This intermediate is then reacted with a pyrrolidine-2,5-dione derivative under controlled conditions to form the final product. The reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[2-(ADAMANTAN-1-YL)ETHYL]-3-[(3,5-DIMETHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the adamantyl or benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.

Scientific Research Applications

1-[2-(ADAMANTAN-1-YL)ETHYL]-3-[(3,5-DIMETHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-(ADAMANTAN-1-YL)ETHYL]-3-[(3,5-DIMETHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the stability and bioavailability of the compound. The pyrrolidine-2,5-dione moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(1-adamantyl)ethyl]adamantane
  • 2-adamantyl-1,3-butadiene
  • 1-adamantyl-ethylamine

Uniqueness

1-[2-(ADAMANTAN-1-YL)ETHYL]-3-[(3,5-DIMETHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE is unique due to the combination of its adamantyl and dimethylbenzyl groups, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

1-[2-(1-adamantyl)ethyl]-3-[(3,5-dimethylphenyl)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO2/c1-16-5-17(2)7-18(6-16)11-22-12-23(27)26(24(22)28)4-3-25-13-19-8-20(14-25)10-21(9-19)15-25/h5-7,19-22H,3-4,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEHWZKCDVGJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC2CC(=O)N(C2=O)CCC34CC5CC(C3)CC(C5)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(ADAMANTAN-1-YL)ETHYL]-3-[(3,5-DIMETHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE
Reactant of Route 2
Reactant of Route 2
1-[2-(ADAMANTAN-1-YL)ETHYL]-3-[(3,5-DIMETHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE
Reactant of Route 3
Reactant of Route 3
1-[2-(ADAMANTAN-1-YL)ETHYL]-3-[(3,5-DIMETHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE
Reactant of Route 4
Reactant of Route 4
1-[2-(ADAMANTAN-1-YL)ETHYL]-3-[(3,5-DIMETHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE
Reactant of Route 5
1-[2-(ADAMANTAN-1-YL)ETHYL]-3-[(3,5-DIMETHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE
Reactant of Route 6
1-[2-(ADAMANTAN-1-YL)ETHYL]-3-[(3,5-DIMETHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE

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